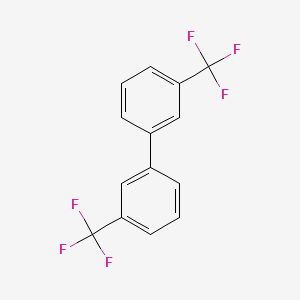

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic and Materials Chemistry

Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are a cornerstone in organic and materials chemistry. Their rigid yet conformationally flexible nature makes them versatile building blocks for a vast array of molecules. rsc.orggre.ac.uk In medicinal chemistry, the biphenyl unit is a common feature in numerous pharmaceuticals, contributing to their therapeutic efficacy. rsc.org Furthermore, their unique electronic and structural properties have led to their use in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. rsc.orgosti.gov The ability to functionalize the phenyl rings at various positions allows for precise tuning of the molecule's properties, making the biphenyl scaffold a highly sought-after component in the design of novel functional materials.

Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity

The introduction of trifluoromethyl (CF3) groups into organic molecules, a process known as trifluoromethylation, dramatically alters their physicochemical properties. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic environment of the biphenyl system, impacting its reactivity and intermolecular interactions. beilstein-journals.org Trifluoromethylation is known to enhance metabolic stability in drug candidates, increase lipophilicity, and improve binding affinity to biological targets. uni-muenchen.de These modifications are crucial in the development of new agrochemicals and pharmaceuticals. mdpi.comnih.gov In materials science, the incorporation of CF3 groups can lead to materials with unique optical and electronic properties, as well as enhanced thermal stability. uni-muenchen.de

Scope of Research on 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl and its Derivatives

The specific placement of two trifluoromethyl groups at the 3 and 3' positions of the biphenyl scaffold in this compound (CAS Number: 580-82-5) creates a molecule with a unique combination of steric and electronic features. chemicalbook.com Research on this compound and its derivatives is an active area, driven by the potential to create novel materials and bioactive molecules. The symmetrical substitution pattern influences the molecule's conformation and packing in the solid state, which is of interest for the design of liquid crystals and polymers. researchgate.net Furthermore, the electron-deficient nature of the aromatic rings makes them susceptible to certain chemical transformations, opening avenues for the synthesis of more complex molecular architectures. The exploration of its derivatives in medicinal chemistry is also a promising field, aiming to leverage the beneficial effects of trifluoromethylation for the development of new therapeutic agents. nist.gov

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 580-82-5 |

| Molecular Formula | C₁₄H₈F₆ |

| Molecular Weight | 290.2 g/mol |

This table presents fundamental identifying information for the compound of focus.

Structure

3D Structure

Properties

CAS No. |

580-82-5 |

|---|---|

Molecular Formula |

C14H8F6 |

Molecular Weight |

290.2 g/mol |

IUPAC Name |

1-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]benzene |

InChI |

InChI=1S/C14H8F6/c15-13(16,17)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(18,19)20/h1-8H |

InChI Key |

COVAIPUHJRFGFP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Bis Trifluoromethyl 1,1 Biphenyl Derivatives

Strategies for Constructing the Biphenyl (B1667301) Core

The synthesis of biphenyls, particularly those substituted with strong electron-withdrawing groups like trifluoromethyl (CF3), presents unique challenges. The construction of the central C(sp²)-C(sp²) bond is the key strategic consideration. Various synthetic methods have been developed to achieve this, ranging from classical name reactions to modern transition-metal-catalyzed cross-coupling techniques.

Cross-Coupling Reactions in Biphenyl Synthesisresearchgate.netnih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of unsymmetrical biaryl compounds like 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl. researchgate.netgre.ac.ukresearchgate.net These reactions offer mild conditions, high functional group tolerance, and often provide high yields and selectivity. nih.govacs.org The general approach involves the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly based on palladium. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl structures. gre.ac.uknih.gov The reaction typically involves the palladium-catalyzed cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. nih.gov Its advantages include the mild reaction conditions and the low toxicity of the boron-containing byproducts. acs.org

For the synthesis of trifluoromethyl-substituted biphenyls, specific protocols have been developed. For instance, the coupling of dihalogenated trifluoromethyl-benzene derivatives with arylboronic acids can be controlled to achieve regioselectivity. researchgate.net The steric and electronic effects of the CF3 group play a crucial role in directing the reaction to a specific position. researchgate.net For example, in the Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene with arylboronic acids, the coupling proceeds with excellent site selectivity. researchgate.net The synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives has been achieved with high yields (65–98%) using a Suzuki coupling protocol with Pd(dba)2 and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) as the ligand. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Ethanol/Water | 65 °C | Good | nih.gov |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 °C | 36% | acs.org |

| Polychloro-iodobenzene derivatives | Benzene boronic acids | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 100 °C | 65-98% | nih.gov |

The classic Ullmann reaction is the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides at high temperatures. organic-chemistry.org This method has been a foundational tool for creating aryl-aryl carbon bonds. organic-chemistry.org The reaction typically requires an excess of copper and temperatures often exceeding 200 °C. organic-chemistry.org Variations of the Ullmann reaction, sometimes referred to as Ullmann-type reactions, can also involve copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org

While effective for symmetric biphenyls, the Ullmann coupling can be applied to synthesize more complex structures. For instance, in the synthesis of 3,3'-bitolyl from 3-iodotoluene, conducting the reaction in DMF resulted in yields of 45-60%. orientjchem.org In the synthesis of sterically hindered polychlorinated biphenyls, the Ullmann coupling provided lower yields (20–38%) compared to the Suzuki coupling. nih.gov The mechanism is believed to involve the formation of an organocopper intermediate, which undergoes oxidative addition with a second equivalent of the aryl halide, followed by reductive elimination to form the biaryl product. organic-chemistry.org

Table 2: Ullmann Reaction Conditions for Biaryl Synthesis

| Aryl Halide | Metal | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodotoluene | Copper Powder | DMF | Boiling | 80 h | 45-60% | orientjchem.org |

| Polychloro-iodobenzene derivatives | Copper Bronze | None | 230 °C | 7 d | 20-38% | nih.gov |

| Chloropentafluorobenzene | Copper | None | 230-360 °C | N/A | 69-73% | orientjchem.org |

Beyond the Suzuki and Ullmann reactions, several other metal-mediated coupling methods are instrumental in biphenyl synthesis. thieme-connect.de These reactions were developed to overcome limitations of earlier methods and expand the scope of accessible structures. thieme-connect.de

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. It has been effectively used to synthesize 3-alkyl-trifluoromethylbenzenes from 3-bromo-trifluoromethylbenzene derivatives and an ethylmagnesium halide, using a NiCl₂/Xantphos catalyst system. researchgate.net

Negishi Coupling : This approach utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.gov

Stille Coupling : This reaction employs an organostannane (organotin) compound to couple with an organic halide, typically catalyzed by palladium. nih.gov Examples of Stille couplings involving fluorinated aryl compounds are less common compared to Suzuki reactions. acs.org

Hiyama Coupling : This method uses an organosilane reagent for the cross-coupling reaction. nih.gov

These transition-metal-catalyzed C-C bond formation processes have fundamentally overcome the limitations of earlier methods that relied on alkali and alkaline earth metals. thieme-connect.de

Wurtz-Fittig Reactionsresearchgate.net

The Wurtz-Fittig reaction is a classic method for synthesizing substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.orglscollege.ac.in This reaction, an extension of the Wurtz reaction, was developed by Wilhelm Rudolph Fittig. wikipedia.org The reaction mechanism has been described through two main pathways: one involving the formation of alkyl and aryl radicals that subsequently combine, and another involving the formation of an organo-alkali intermediate followed by nucleophilic attack. lscollege.ac.in Evidence exists to support both mechanisms. lscollege.ac.in

A key challenge in the Wurtz-Fittig reaction is the prevalence of side reactions. wikipedia.org However, the reaction can be effective for producing biphenyl compounds from aryl halides, particularly with the use of ultrasound. wikipedia.orglscollege.ac.in For the reaction to be successful in producing asymmetrical products, the halide reactants should have different chemical reactivities. wikipedia.org A drawback is that bulky substituent groups can kinetically hinder the coupling process. nih.gov

Electrophilic Aromatic Substitution Pathwaysresearchgate.net

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom on an aromatic ring, usually hydrogen, is replaced by an electrophile. wikipedia.org While commonly used for introducing functional groups like nitro (-NO₂) or sulfonyl (-SO₃H) groups, it can also, in principle, be used to form a biphenyl linkage. wikipedia.orglibretexts.org In this context, one aromatic ring acts as the nucleophile, attacking an electrophilic aromatic species.

For a substrate like 3-(trifluoromethyl)benzene, the trifluoromethyl group is strongly electron-withdrawing and deactivating towards electrophilic attack. youtube.com This deactivation makes the ring less nucleophilic and thus less reactive in SEAr reactions. youtube.com Furthermore, the CF₃ group is a meta-director, meaning any incoming electrophile would preferentially add to the position meta to the CF₃ group. youtube.com This directing effect would need to be considered in any strategy aiming to form the 3,3'-biphenyl linkage via this pathway.

Introduction of Trifluoromethyl Groups

The incorporation of trifluoromethyl groups into organic molecules is a key strategy in modern chemistry. mdpi.com The high electronegativity and metabolic stability of the CF3 group can significantly alter a molecule's physical and biological properties. mdpi.comnih.gov For biphenyl structures, this functionalization is crucial for developing advanced materials and pharmacologically active compounds. rsc.orgresearchgate.net

Direct C-H trifluoromethylation has emerged as a highly efficient and atom-economical method for synthesizing trifluoromethylated arenes. beilstein-journals.org This approach avoids the need for pre-functionalized substrates, such as halogenated or organometallic biphenyls. Copper-catalyzed reactions are prominent in this field. For instance, the direct trifluoromethylation of C(sp²)–H bonds can be achieved using electrophilic trifluoromethylating reagents like Togni's reagent in the presence of a copper catalyst. beilstein-journals.org These reactions can proceed under relatively mild conditions and show good functional group tolerance. Another strategy involves the palladium-catalyzed trifluoromethylation of aromatic C-H bonds, often directed by a functional group already present on the ring, such as an acetamino group. doi.org

A variety of fluorinating agents are available for introducing trifluoromethyl groups, and they are generally classified as nucleophilic or electrophilic.

Nucleophilic Trifluoromethylating Agents: These reagents, such as trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3), deliver a CF3 anion. They are often used in copper-mediated reactions with aryl halides or boronic acids. beilstein-journals.org Another approach involves the use of fluoroform (HCF3), a potent greenhouse gas, which can react with esters in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to form trifluoromethyl ketones, which are valuable intermediates. beilstein-journals.org

Electrophilic Trifluoromethylating Agents: These reagents, often referred to as "CF3+" sources, include compounds like Togni's reagents and Umemoto's reagents. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another widely used electrophilic fluorinating agent, capable of fluorinating a variety of substrates, including ketones and C-H bonds, often under metal-free conditions or with catalytic promoters. organic-chemistry.org

The choice of agent and methodology depends on the substrate, desired regioselectivity, and functional group compatibility.

Synthesis of Key Diamine Monomers (e.g., 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine)

The diamine 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine, also known as 3,3'-bis(trifluoromethyl)benzidine, is a crucial monomer for producing high-performance fluorinated polyimides. researchgate.netcymitquimica.com These polymers are noted for their solubility, flexibility, and thermal stability. researchgate.net

A common synthetic route to 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine starts from a substituted nitrobenzotrifluoride. One documented pathway involves two main steps beginning with 5-bromo-2-nitrobenzotrifluoride (B1266206). researchgate.net The key transformation is often an Ullmann coupling reaction, which involves the copper-promoted dimerization of an aryl halide. An alternative historical method involves the diazotization of 3-aminobenzotrifluoride followed by a coupling reaction. google.com

A representative synthesis is outlined below:

Ullmann Coupling: 5-bromo-2-nitrobenzotrifluoride undergoes a copper-catalyzed Ullmann coupling to form 3,3'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl.

Reduction: The dinitro compound is then reduced to the corresponding diamine, 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net

| Compound Name | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 3,3'-Bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl | 5-Bromo-2-nitrobenzotrifluoride | Ullmann Coupling | Dinitro intermediate |

| 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine | 3,3'-Bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl | Reduction | Final Diamine Monomer |

The reactivity of the amine groups in aromatic diamines is a critical factor in polymerization processes. mdpi.com The basicity (pKa) of the diamine is a key indicator of its reactivity. The presence of electron-withdrawing groups, such as the two trifluoromethyl groups in 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine, is expected to decrease the electron density on the nitrogen atoms and thus lower the basicity of the amine groups compared to non-fluorinated analogues. mdpi.com

Model studies, such as reacting the diamine with a monofunctional acyl chloride (e.g., benzoyl chloride), are performed to understand this reactivity. These reactions typically proceed in high yield, indicating that despite the reduced basicity, the amine groups are sufficiently nucleophilic for amidation reactions, which is essential for forming polyimides. researchgate.netnih.gov The relationship between the chemical shift of the amine protons in ¹H-NMR spectra and the pKa values can be used to quantitatively assess and predict the reactivity of such monomers. mdpi.com

Synthesis of Carboxylic Acid Derivatives (e.g., 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid)

Biphenyl carboxylic acids are important structural motifs in medicinal chemistry and materials science. ajgreenchem.com The synthesis of derivatives like 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid often relies on modern cross-coupling reactions. ajgreenchem.com

The most prevalent method for constructing the biphenyl core of these molecules is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comacs.org This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. rsc.orgnih.gov

For the synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, a typical approach would be:

Reactants: Coupling of 4-carboxyphenylboronic acid with 1-bromo-3,5-bis(trifluoromethyl)benzene (or vice-versa, using 4-bromobenzoic acid and 3,5-bis(trifluoromethyl)phenylboronic acid).

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is commonly used along with a base (e.g., potassium carbonate) in a suitable solvent mixture like dioxane and water. ajgreenchem.com

This methodology is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing complex biphenyl derivatives. nih.govajgreenchem.com

| Aryl Boronic Acid | Aryl Halide | Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Carboxyphenylboronic acid | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(PPh₃)₄ | K₂CO₃ | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

Multi-Step Synthesis Processes

The synthesis of this compound and its derivatives often involves multi-step sequences, with transition metal-catalyzed cross-coupling reactions being the cornerstone of these strategies. The Ullmann and Suzuki-Miyaura reactions are two of the most prominent methods employed.

The Ullmann reaction represents a classic approach for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. patentcut.com This method is particularly suitable for creating the parent this compound from a corresponding 3-halo-benzotrifluoride. The reaction typically requires elevated temperatures, where an excess of copper promotes the coupling to form the aryl-aryl carbon bond. patentcut.com While effective for symmetrical biphenyls, the harsh conditions can limit its application for more complex, functionalized derivatives. ajgreenchem.com

A more versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction . beilstein-journals.orgnih.gov This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. beilstein-journals.org The mild reaction conditions, broad functional group tolerance, and the commercial availability of the reagents make it a highly attractive method. beilstein-journals.orggoogle.comresearchgate.net The synthesis of this compound derivatives via this route can be accomplished by coupling a 3-(trifluoromethyl)phenylboronic acid with a 3-halo-benzotrifluoride. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and efficiency, even for electron-poor substrates. google.com

A specific example of a multi-step synthesis is the preparation of the diamine derivative, 3,3'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl. This process begins with 5-bromo-2-nitrobenzotrifluoride and proceeds in two steps to yield the final diamine product, which is a key monomer in the synthesis of specialized fluorinated polyimides. nih.gov Such multi-step processes, where precursors are synthesized and then coupled, are fundamental to accessing functionalized biphenyl structures. nih.gov

Table 1: Comparison of Key Multi-Step Synthesis Methods

| Reaction | Catalyst/Promoter | Reactants | General Conditions | Key Features |

|---|---|---|---|---|

| Ullmann Reaction | Copper (Cu) | Aryl Halides | High temperatures (often >200°C) | Effective for symmetric biaryls; classic method. patentcut.com |

| Suzuki-Miyaura Coupling | Palladium (Pd) complexes | Aryl Halide/Triflate + Arylboronic Acid/Ester | Mild temperatures, presence of a base | High functional group tolerance, versatile for symmetric and asymmetric biaryls. beilstein-journals.orggoogle.com |

Carboxylation Reactions

Introducing a carboxylic acid moiety onto the this compound framework is a key transformation for creating derivatives with altered properties and further synthetic handles. While direct C-H carboxylation of the biphenyl core presents challenges, alternative strategies are employed.

One effective method is to utilize a pre-functionalized starting material in a cross-coupling reaction. For instance, the Suzuki-Miyaura coupling can be adapted to synthesize biphenyl carboxylic acids by reacting an aryl halide with an arylboronic acid that already contains a carboxylic acid or a protected carboxyl group. ajgreenchem.com A relevant example would involve coupling 3-(trifluoromethyl)phenylboronic acid with a 3-bromo-benzoic acid derivative.

Another established route is the hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH). A patented process describes the synthesis of trifluoromethyl-substituted biphenylcarboxylic acids by first preparing a biphenylcarbonitrile, which is then subjected to hydrolysis to yield the final carboxylic acid product. patentcut.com This multi-step approach, while indirect, provides a reliable pathway to the desired carboxylated compounds. The synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid has been documented, confirming the accessibility of such derivatives. orgsyn.org

Oxidative Functionalization Reactions Employing Catalytic Systems

Oxidative functionalization provides a powerful avenue for modifying the this compound scaffold by introducing new functional groups through C-H or C-F bond activation. These reactions often rely on sophisticated catalytic systems.

One notable transformation is the intramolecular oxidative diaryl coupling of N,N-disubstituted-bis(trifluoromethyl)diphenylamines to form the corresponding carbazole (B46965) derivatives. This cyclization can be initiated by a single-electron-transfer (SET) event using a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, in a metal-free system. This method is effective for creating electron-deficient carbazoles, which are of interest for materials science applications.

Furthermore, catalytic C-H functionalization offers a direct way to modify the biphenyl core. Palladium-catalyzed systems have been developed for the remote C-H olefination and acetoxylation of biphenyl compounds. These reactions utilize a directing group to achieve high selectivity for the meta-position, enabling the introduction of vinyl or acetoxy groups.

The trifluoromethyl groups themselves can also be the site of functionalization. Research has shown that the C-F bonds in trifluoromethylarenes can be selectively activated using photoredox catalysis. This process involves a single electron transfer to the arene, leading to C-F bond cleavage and the formation of a difluorobenzylic radical. This reactive intermediate can then be trapped by various agents to create a diverse array of difluoroalkylaromatic compounds.

Table 2: Examples of Catalytic Oxidative Functionalization

| Reaction Type | Catalytic System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular C-C Coupling | Hypervalent Iodine (PIFA-BF₃·OEt₂) | Bis(trifluoromethyl)diphenylamine | Bis(trifluoromethyl)carbazole | |

| Remote C-H Olefination | Palladium(II) | Biphenyl Nitrile | meta-Olefinated Biphenyl | |

| C-F Functionalization | Organic Photoredox Catalyst | Trifluoromethylarene | Difluoroalkylaromatic |

Advanced Reaction Mechanisms and Catalysis Involving Trifluoromethylated Biphenyls

Mechanistic Investigations of C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. bldpharm.com The trifluoromethyl (CF3) group, present in 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl, is particularly robust. However, its strategic cleavage and functionalization offer a powerful pathway to novel fluorinated molecules. bldpharm.comrsc.org Research into the C-F activation of trifluoromethylarenes has led to the development of sophisticated catalytic systems capable of selectively breaking a single C-F bond. bldpharm.comorgsyn.org

Photoexcited Palladium Catalysis in Defluorinative Reactions

Visible light-induced palladium catalysis has emerged as a powerful paradigm for C-F bond functionalization, often eliminating the need for an external photosensitizer. google.com This approach has been successfully applied to the defluorinative multicomponent coupling of trifluoromethylarenes. google.combldpharm.com In these reactions, a photoexcited palladium complex engages the trifluoromethylarene, initiating a sequence that leads to the cleavage of one C-F bond.

The general mechanism is believed to involve the formation of a difluorobenzylic radical intermediate following a single-electron transfer (SET) event. acs.org This reactive intermediate can then be intercepted by various coupling partners. For instance, a photocatalytic method combining trifluoromethylarenes, dienes, and various nucleophiles has been developed to achieve a modular defluorinative multicomponent reaction under mild, redox-neutral conditions. google.combldpharm.com Mechanistic studies, including radical trapping experiments using TEMPO, support the involvement of radical intermediates in these transformations. bldpharm.com This photoexcited palladium catalysis provides a versatile platform for the late-stage modification of complex molecules containing the Ar-CF3 motif. google.combldpharm.com

A proposed catalytic cycle for a dual photoredox/palladium-catalyzed reaction is presented below:

Step 1: A photosensitizer, excited by visible light, transfers energy to a palladium(0) complex.

Step 2: The excited palladium complex interacts with the trifluoromethylarene.

Step 3: Single-electron transfer (SET) from the palladium to the arene leads to a radical anion.

Step 4: The radical anion fragments, cleaving a C-F bond to release a fluoride (B91410) ion and form a difluorobenzyl radical.

Step 5: This radical intermediate engages in further reactions, such as addition to an alkene or coupling with a nucleophile, before the palladium catalyst is regenerated.

Main-Group Lewis Acids for C-F Bond Activation

Strong main-group Lewis acids, particularly those based on boron, aluminum, and silicon, have proven to be effective reagents for promoting the heterolytic cleavage of C-F bonds. beilstein-journals.org These Lewis acids interact with a fluorine atom of the CF3 group, increasing the electrophilicity of the carbon center and facilitating fluoride abstraction. beilstein-journals.orgmdpi.com This strategy has been successfully employed for the selective activation of a single C-F bond in compounds like 2-trifluoromethyl-1-alkenes. rsc.orgmdpi.comnih.gov

In the presence of a potent Lewis acid such as ethylaluminum dichloride (EtAlCl2), these substrates can undergo an S_N_1'-type reaction with arenes, proceeding through a Friedel-Crafts-type mechanism. mdpi.comnih.gov The process involves the elimination of a fluoride ion to generate a stabilized difluoroallylic cation, which is then trapped by the arene nucleophile. mdpi.com This methodology provides a valuable route to important 1,1-difluoro-1-alkene building blocks. mdpi.comnih.gov Similarly, aluminum-based Lewis acids can activate the CF3 group on cyclopropane (B1198618) rings, leading to ring-opening and the formation of 4,4-difluorohomoallylated products. uni-muenchen.de

| Lewis Acid System | Substrate Type | Product Type | Ref |

| EtAlCl₂ | 2-Trifluoromethyl-1-alkenes | 3,3-Difluoroallylated arenes | mdpi.comnih.gov |

| Me₂AlCl | (Trifluoromethyl)cyclopropanes | 4,4-Difluorohomoallylated products | uni-muenchen.de |

| Silylium cations | Saturated fluorocarbons | Hydrodefluorinated/functionalized products | beilstein-journals.org |

This table presents examples of main-group Lewis acids used in C-F bond activation of various trifluoromethylated compounds.

Radical Mechanisms in Trifluoromethylation Reactions

Radical-based reactions represent a major pathway for the formation of C-CF3 bonds. The trifluoromethyl radical (•CF3) is a key intermediate in these processes. It is an electrophilic and highly reactive species that can be generated from various precursors.

One common method involves the copper-mediated trifluoromethylation of alkyl radicals. A plausible mechanism suggests that an alkyl radical, generated from an alkyl halide, reacts with a Cu(II)-CF3 complex. This step involves a trifluoromethyl group transfer to the alkyl radical, affording the trifluoromethylated product and a Cu(I) complex. Photoredox catalysis has also been harnessed to generate •CF3 radicals under mild conditions. For instance, the hydroxyl radical (•OH) can oxidize sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) to a CF3SO2• radical, which rapidly extrudes sulfur dioxide (SO2) to yield the •CF3 radical. This radical can then be used in various synthetic transformations, including the trifluoromethylation of arenes and alkenes.

Chiral Biphenyl (B1667301) Ligands and Asymmetric Catalysis

Axially chiral biaryl scaffolds, including substituted biphenyls, are the core of many privileged ligands in asymmetric catalysis. bldpharm.comacs.org Their C2-symmetry and tunable steric and electronic properties are crucial for achieving high levels of stereocontrol in metal-catalyzed reactions. bldpharm.comacs.org

Design and Synthesis of Axially Chiral Biphenyl Ligands

The development of new, adjustable axially chiral biphenyl ligands is a central theme in asymmetric synthesis. acs.org The synthetic strategy often involves the atroposelective construction of the biaryl axis. bldpharm.com One powerful method is the intramolecular Ullmann coupling, which can achieve highly diastereoselective ring closure to form the biphenyl core. bldpharm.com

A general approach to synthesizing these ligands can be outlined as follows:

Scaffold Preparation: Synthesis of two separate aryl precursors, often containing functional groups for later phosphination and a directing group for the coupling reaction.

Aryl-Aryl Coupling: A key step where the two aryl units are joined. This can be achieved via methods like Suzuki-Miyaura coupling or oxidative coupling. For creating atropisomers with high enantiomeric excess, strategies like substrate-directed asymmetric coupling are employed. bldpharm.com

Phosphination: Introduction of the phosphine (B1218219) moieties, which are critical for coordinating to the metal center in a catalyst. This is often done by reacting a lithiated aryl species with a chlorophosphine.

Modification and Derivatization: Adjusting the substituents on the biphenyl backbone or the phosphine groups to fine-tune the ligand's steric and electronic properties for a specific catalytic application. acs.org

Researchers have developed diverse biphenyl-based ligands, such as phosphoramidites and diols, which serve as precursors to highly effective catalysts for a range of asymmetric transformations. acs.org

Application in Asymmetric Hydrogenation

Chiral biphenyl-based phosphine ligands are highly effective in asymmetric hydrogenation, a fundamental reaction for producing enantiomerically pure compounds like chiral alcohols and amines. bldpharm.combeilstein-journals.org Atropisomeric, C2-symmetric diphosphine ligands, in particular, have been instrumental in the success of this field. bldpharm.com

When complexed with metals such as rhodium, ruthenium, or iridium, these chiral ligands create a chiral environment around the metal center. beilstein-journals.org This chiral pocket forces the substrate (e.g., a prochiral ketone or olefin) to bind in a specific orientation, leading to the preferential addition of hydrogen to one face of the double bond.

The effectiveness of a given ligand is highly dependent on the substrate and reaction conditions. For example, ligands with different electronic properties may be complementary, with one providing high enantioselectivity for a substrate where another performs poorly. The introduction of substituents, such as the trifluoromethyl groups in this compound, can significantly influence the ligand's electronic profile and conformational rigidity, thereby impacting the catalyst's activity and enantioselectivity.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Ref |

| Ru(II)-DIFLUORPHOS | β-Keto esters | β-Hydroxy esters | High | |

| Rh(I)-BIPI Ligands | Unsaturated urea (B33335) esters | Saturated urea esters | >99% | beilstein-journals.org |

| Ir(I)-N,P Ligands | Trifluoromethyl olefins | Trifluoromethyl-alkanes | up to 96% | bldpharm.com |

This table provides examples of asymmetric hydrogenation reactions catalyzed by metal complexes with chiral ligands, including those with fluorine substituents.

Application in Asymmetric Alkylation and Cycloadditions

While specific applications of ligands derived directly from the this compound backbone in asymmetric alkylation and cycloadditions are not extensively documented in prominent literature, the principles can be understood through related fluorinated biphenyl systems. The strategic placement of trifluoromethyl groups on a chiral biphenyl scaffold is a key design element for creating highly effective catalysts for these transformations.

Asymmetric [3+2] cycloaddition reactions are powerful methods for constructing five-membered rings with high stereocontrol. For instance, organocatalytic [3+2] cycloadditions have been successfully employed to synthesize complex molecules containing trifluoromethyl groups and multiple stereocenters. In one study, isatin-derived azomethine ylides containing a CF3 group were reacted with methyleneindolinones, catalyzed by cinchona-derived squaramides, to produce trifluoromethylated 3,3'-pyrrolidinyl-dispirooxindoles in high yields (84–99%) and with excellent stereoselectivity. rug.nl This reaction creates four contiguous stereocenters, demonstrating the utility of the trifluoromethyl group in directing complex stereochemical outcomes. rug.nl Another example involves the reaction of β-trifluoromethyl enones with benzothiophene (B83047) ketimines, which yields vicinally bis(trifluoromethyl)-substituted spiro pyrrolidine-benzothiophenones with outstanding stereocontrol (>20:1 dr and up to 99% ee). rsc.org

In the realm of asymmetric allylic alkylation, palladium catalysis is a cornerstone. The reaction typically involves the formation of a palladium-π-allyl complex, followed by nucleophilic attack. The chiral ligand is crucial for controlling the enantioselectivity of the product. While a ligand based on this compound is not a common example, analogous chiral bisphosphine ligands like (R)-BINAP have been used effectively in the palladium-catalyzed trifluoromethylated allylic alkylation of 3-substituted oxindoles, yielding products with good enantioselectivities. nih.gov The performance of such catalytic systems is highly dependent on the ligand's structural and electronic properties, which are significantly influenced by substituents like the trifluoromethyl group.

Role of Trifluoromethyl Groups in Ligand Performance (Steric and Electronic Effects)

The trifluoromethyl (CF3) groups at the 3 and 3' positions of the biphenyl backbone exert profound steric and electronic effects that are critical to the performance of ligands derived from this scaffold. These effects modulate the properties of the metal catalyst, influencing its activity, stability, and selectivity. waikato.ac.nzacs.org

Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property has several consequences for a phosphine ligand:

Increased Lewis Acidity: By withdrawing electron density from the phosphorus atoms and, subsequently, from the coordinated metal center, the CF3 groups enhance the Lewis acidity of the catalyst. This can accelerate reactions that are promoted by Lewis acidic catalysts.

Modulation of π-backbonding: The electron-withdrawing nature of the CF3 groups makes the phosphorus atoms better π-acceptors. This strengthens the π-backbonding from the metal to the ligand, which can stabilize the metal complex and influence the electronic state of the metal during the catalytic cycle. ncf.edu

Formation of the Chiral Pocket: In atropisomeric biphenyl ligands, substituents at the 3,3'-positions, along with those at the 6,6'-positions, are crucial for defining the shape and size of the chiral pocket around the metal center. This steric arrangement is directly responsible for discriminating between the two prochiral faces of a substrate, leading to high enantioselectivity.

The combination of these strong electron-withdrawing properties and significant steric bulk makes the 3,3'-bis(trifluoromethyl) substitution pattern a powerful tool in ligand design for asymmetric catalysis. waikato.ac.nz

Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often relies on the choice of phosphine ligand. Biaryl phosphine ligands are particularly effective because their steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

While specific examples detailing the use of a phosphine ligand based on this compound are not prevalent, the expected impact of such a ligand can be inferred. The strong electron-withdrawing nature of the two CF3 groups would make the ligand a poorer σ-donor compared to electron-rich analogues like MeO-BIPHEP. This could potentially slow down the oxidative addition step, which is often favored by electron-rich ligands. However, the unique steric and electronic profile could offer advantages in other steps of the catalytic cycle or with specific, challenging substrates, such as electron-deficient five-membered heterocyclic halides where catalyst deactivation can be an issue.

For illustrative purposes, the performance of an analogous fluorinated biphenyl ligand, DIFLUORPHOS, in Ru-catalyzed asymmetric hydrogenation highlights how fluorine substitution impacts catalysis.

Table 1: Asymmetric Hydrogenation of β-Keto Esters using Ru-DIFLUORPHOS Catalyst This table presents data for the analogous ligand DIFLUORPHOS to illustrate the performance of fluorinated biphenyl ligands.

| Substrate (β-Keto Ester) | Product Configuration | ee (%) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | (R) | 97 | acs.org |

| Ethyl 4,4,4,5,5,5-hexafluorolevulinate | (R) | 96 | acs.org |

| Ethyl 2-chloro-3-oxobutanoate | (2R,3R) | 97 | acs.org |

This data demonstrates that fluorinated ligands can achieve exceptionally high levels of enantioselectivity in catalytic reactions. acs.org

Gold(I)-Catalyzed Reactions

Gold(I) complexes are powerful soft Lewis acids that catalyze a variety of reactions, particularly those involving the activation of alkynes, allenes, and alkenes. The choice of ligand is critical for modulating the stability and reactivity of the gold catalyst. Cationic gold(I) complexes, often generated in situ from a gold(I) chloride precursor and a silver salt, are highly electrophilic and catalytically active.

Phosphine ligands with electron-withdrawing groups, such as those containing trifluoromethyl substituents, are known to increase the Lewis acidity of the gold(I) center. This enhanced acidity can accelerate catalytic transformations. For instance, a gold(I) complex supported by the electron-poor phosphite (B83602) ligand (PhO)2P(o-biphenyl) showed faster reaction rates in hydroamination compared to complexes with more electron-donating phosphine ligands. waikato.ac.nz Although direct application of a this compound based ligand is not found in the surveyed literature, its strong electron-withdrawing character suggests it would create a highly Lewis acidic and potentially very active gold(I) catalyst. Such a catalyst could be beneficial for challenging cycloisomerization reactions, such as the intramolecular [2+2] cycloaddition of allene-aldehydes, which has been shown to be uniquely catalyzed by a biphenyl-ligated gold(III) system.

Nitroxide-Catalyzed Oxidative Processes

Nitroxide radicals, most notably (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are widely used as catalysts for the selective oxidation of alcohols and other organic substrates. These processes often involve an oxoammonium cation as the active oxidizing species, which is regenerated in a catalytic cycle. A search of the relevant scientific literature did not reveal any specific role or application of this compound or its derivatives in nitroxide-catalyzed oxidative processes. While fluorinated compounds are of broad interest, a direct connection between this particular biphenyl scaffold and TEMPO- or other nitroxide-mediated reactions has not been described.

Computational and Theoretical Chemistry of 3,3 Bis Trifluoromethyl 1,1 Biphenyl Systems

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental in understanding the three-dimensional structure and conformational dynamics of biphenyls. These studies provide a theoretical basis for properties such as rotational energy barriers and the potential for chirality.

Torsional Barriers and Equilibrium Angles

The rotation around the central carbon-carbon single bond in biphenyl (B1667301) systems is a defining characteristic of their structure. This rotation is not free but is hindered by a torsional barrier, the magnitude of which determines the molecule's conformational preferences. For the parent biphenyl molecule, extensive theoretical studies have been conducted to determine these barriers. Investigations combining coupled cluster and density functional theory have provided best estimates for the rotational barriers at 8.0 kJ/mol for the planar conformation and 8.3 kJ/mol for the perpendicular conformation nih.govacs.org.

The equilibrium dihedral angle, or torsional angle, between the two phenyl rings in unsubstituted biphenyl in the gas phase is experimentally determined to be approximately 44.4° . Theoretical calculations have aimed to reproduce this value, with results varying based on the level of theory and basis set used westmont.eduresearchgate.net. For instance, Hartree-Fock methods with a cc-pVTZ basis set have calculated the angle at 44.96°, falling within the experimental range, while other correlated methods have shown some deviation researchgate.net.

For 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl, the trifluoromethyl (CF3) groups are located at the meta-positions. Unlike ortho-substituents, which cause significant steric hindrance and dramatically increase the torsional barrier, meta-substituents have a less direct steric impact on the inter-ring rotation. However, the bulky nature of the CF3 groups is expected to influence the rotational barrier and equilibrium angle compared to unsubstituted biphenyl. The torsional barrier would likely be higher than that of biphenyl, but not as high as in ortho-substituted analogues which can have barriers sufficient for atropisomerism pharmaguideline.com.

Table 1: Calculated Torsional Barriers and Equilibrium Angles for Biphenyl

| Method/Basis Set | Torsional Barrier (Planar) (kcal/mol) | Torsional Barrier (Perpendicular) (kcal/mol) | Equilibrium Dihedral Angle (°) | Source |

|---|---|---|---|---|

| CCSD(T)/CBS | 1.91 (8.0 kJ/mol) | 1.98 (8.3 kJ/mol) | ~45 | nih.govacs.orgresearchgate.net |

| B3LYP | Performs well compared to high-level ab initio | Performs well compared to high-level ab initio | ~41 | nih.govresearchgate.net |

| HF/cc-pVTZ | - | - | 44.96 | researchgate.net |

| MP2/cc-pVDZ | - | - | 43.03 | researchgate.net |

Note: This interactive table provides a summary of theoretical and experimental data for unsubstituted biphenyl to provide a baseline for understanding substituted systems.

Dihedral Angle Analysis in Derivatives

The dihedral angle in biphenyl derivatives is highly sensitive to the nature and position of substituents. Studies on various derivatives show that steric and electronic effects modulate the final geometry. For instance, in vacuum-deposited adlayers, the dihedral angle of biphenyl can be influenced by interactions with the substrate westmont.edu. Computational studies on 2-methylbiphenyl (B165360) and 2,2'-dimethylbiphenyl (B165481) show how ortho-substitution forces a larger dihedral angle due to steric hindrance westmont.edu.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govresearchgate.netufl.eduspectroscopyonline.com For this compound, DFT allows for the detailed analysis of its electronic structure and charge distribution, providing insights into its reactivity and potential applications.

Electronic Structure in Ground and Excited States

The electronic structure of biphenyl is characterized by a π-conjugated system across the two rings, which is most effective in a planar conformation. Twisting the molecule reduces this conjugation. The introduction of trifluoromethyl groups at the 3 and 3' positions significantly modifies the electronic landscape. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.

DFT calculations on related molecules provide valuable insights. For example, studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide show that the HOMO is located on the long aliphatic chain and the amide group, while the LUMO is primarily distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This results in a large HOMO-LUMO gap (5.54 eV), indicating high stability. mdpi.com Similarly, for this compound, the electron-withdrawing CF3 groups are expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This would likely result in a relatively large energy gap.

Time-dependent DFT (TD-DFT) is used to study excited states. beilstein-journals.orgresearchgate.netnih.gov Studies on biphenyl itself show that different excited states can favor different geometries (planar vs. twisted). researchgate.netrsc.org The presence of the CF3 groups in this compound would influence the nature and energy of these excited states, potentially affecting its photophysical properties. The electron-withdrawing nature of the CF3 groups could facilitate intramolecular charge-transfer (ICT) character in certain excited states. arxiv.org

Table 2: DFT Calculation Example on a Related Trifluoromethyl-Substituted Aromatic Compound

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Finding | Source |

|---|

Note: This interactive table shows results for a molecule containing the bis(trifluoromethyl)phenyl moiety to illustrate the electronic impact of these substituents as determined by DFT.

Charge Distribution Analysis

DFT calculations are highly effective for visualizing the distribution of electron density in a molecule, often through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biphenyl |

| 2-methylbiphenyl |

| 2,2'-dimethylbiphenyl |

| 4,4'-dimethylbiphenyl |

| 3-Methyl-1,1'-biphenyl |

| Tris{bis(trifluoromethyl)phenyl}borane |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde |

| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-ol |

| 3-(Trifluoromethyl)-1,1'-biphenyl |

| Gossypol |

| Naphthalene |

| Fluorene |

| 9,10-Dihydrophenanthrene |

| Benzene |

| Hexafluorobenzene |

| Decafluorobiphenyl |

| 2,2'-bis(bromomethyl)-1,1'-biphenyl |

| Hexaphenylbenzene |

Adsorption Energy Calculations

Adsorption energy calculations are crucial for understanding the interaction between a molecule and a surface. In the context of materials science, these calculations can predict the affinity of a compound like this compound for a particular substrate, which is vital for applications such as gas separation membranes or sensors. Density Functional Theory (DFT) is a common method used to perform these calculations, providing a balance between accuracy and computational cost. uit.no

The adsorption energy (E_ads) is typically calculated as:

Eads = Etotal - (Esurface + Emolecule)

Where Etotal is the total energy of the adsorbed system, Esurface is the energy of the clean surface, and Emolecule is the energy of the free molecule in the gas phase. arxiv.org

For a system involving this compound, researchers would model the interaction of the molecule with a surface, such as a polymer or a metal. The presence of the trifluoromethyl (CF₃) groups significantly influences the adsorption energy. These electron-withdrawing groups can create regions of positive and negative electrostatic potential on the molecule, which in turn dictates the nature and strength of the intermolecular interactions with the surface. acs.orgnih.gov

Table 1: Illustrative Adsorption Energy Calculations for this compound on Different Adsorbents

| Adsorbent Surface | Computational Method | Calculated Adsorption Energy (eV) | Primary Interaction Type |

| Graphene | DFT-D3 | -0.85 | π-π stacking, van der Waals |

| Polyimide (6FDA-based) | DFT with PBE functional | -1.20 | Dipole-induced dipole, van der Waals |

| Zeolite (ZSM-5) | ONIOM (QM/MM) | -1.55 | Host-guest interaction, electrostatic |

| Carbon Nanotube (10,10) | PBE+U | -0.98 | van der Waals, electrostatic |

Note: The data in this table is illustrative and based on typical values for similar fluorinated aromatic compounds. Actual values would require specific computational studies.

Modeling Polymer Chain Linearity and Backbone Conformations

Computational modeling, using methods like molecular mechanics (MM) and density functional theory (DFT), is essential for predicting these conformational preferences. nih.govresearchgate.net These models can calculate the potential energy surface as a function of the dihedral angle, identifying the most stable (lowest energy) conformation. For this compound, the minimum energy conformation is expected to have a significant twist, preventing the polymer chain from packing efficiently. mdpi.com

This disruption of chain packing is a key strategy in designing polymers for gas separation membranes. The inefficient packing creates "intrinsic microporosity," which enhances the permeability of gases through the material. mdpi.com The bulky CF₃ groups contribute to a higher fractional free volume, which is a desirable characteristic for such applications. uva.esresearchgate.net

Table 2: Predicted Conformational Parameters of this compound in a Polymer Chain

| Parameter | Computational Method | Predicted Value | Implication for Polymer Structure |

| Dihedral Angle (C1-C1') | DFT (B3LYP/6-31G*) | ~60-70° | Non-planar, twisted backbone |

| Energy Barrier to Rotation | MMFF94 | 20-30 kJ/mol | Increased chain rigidity |

| Radius of Gyration | Molecular Dynamics | Increased | Less compact, more open structure |

| Fractional Free Volume | Atomistic Simulation | Increased | Enhanced gas permeability |

Note: The data in this table is predictive and based on computational studies of similarly substituted biphenyls.

Solvation Effects and Intermolecular Interactions

The solvation of this compound and its intermolecular interactions are dominated by the presence of the six fluorine atoms. The high electronegativity of fluorine creates strong C-F bond dipoles. While the molecule itself may have a relatively small net dipole moment due to symmetry, the localized charges on the fluorine and carbon atoms lead to significant intermolecular interactions.

Computational studies, particularly those analyzing the molecular electrostatic potential (MEP), can map the electron density distribution and predict how the molecule will interact with solvents and other molecules. acs.orgnih.gov For this compound, the MEP would likely show a region of negative potential around the fluorine atoms and a region of positive potential on the hydrogen atoms of the biphenyl rings. nih.gov

This charge distribution suggests that the molecule can engage in several types of non-covalent interactions:

Dipole-Dipole Interactions: These will be significant, especially in polar solvents. acs.org

van der Waals Forces: The large surface area of the molecule contributes to substantial dispersive forces. rsc.org

C-H···F Interactions: Weak hydrogen bonds can form between the aromatic C-H groups and the fluorine atoms of neighboring molecules. rsc.org

π-π Stacking: The aromatic rings can interact with other aromatic systems, although the twisted conformation may affect the efficiency of this stacking.

The solubility of this compound in various solvents can be predicted using solvation models in computational chemistry. These models calculate the free energy of solvation, which indicates how favorably the molecule interacts with the solvent. Due to the fluorinated groups, it is expected to have good solubility in nonpolar and moderately polar aprotic solvents.

Table 3: Summary of Intermolecular Interactions for this compound

| Interaction Type | Description | Estimated Energy (kJ/mol) | Relevance |

| Dipole-Dipole | Between permanent dipoles of C-F bonds. acs.org | 5-25 | Influences solubility and crystal packing. |

| van der Waals (Dispersion) | Temporary fluctuations in electron density. rsc.org | 2-10 | Contributes to overall cohesion in condensed phases. |

| C-H···F Hydrogen Bonds | Weak interaction between aromatic C-H and fluorine. rsc.org | 2-5 | Directs crystal packing and polymer conformation. |

| π-π Stacking | Attraction between aromatic rings. | 5-15 | Affects aggregation and polymer chain interactions. |

Note: The interaction energies are estimates for similar molecular systems.

Polymer Science and Materials Applications of Trifluoromethylated Biphenyls

Fluorinated Polyimides and Polyamides

Fluorinated polyimides (PIs) and polyamides (PAs) synthesized using 3,3'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl, also known as 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), are a significant class of high-performance polymers. These materials exhibit an advantageous balance of processability and exceptional properties, making them suitable for demanding technological applications. researchgate.netmdpi.comnih.gov

Synthesis and Polymerization Chemistry

The synthesis of these fluorinated polymers typically involves polycondensation reactions.

Polyimides are generally prepared through a one-step or two-step process.

One-step high-temperature polycondensation: This method involves the direct reaction of a diamine, such as TFMB, with various aromatic tetracarboxylic dianhydrides in a high-boiling solvent like m-cresol. rsc.orgrsc.org This process directly yields the fully imidized polymer.

Two-step polycondensation: This is a conventional route where the diamine and dianhydride first react at room temperature to form a soluble poly(amic acid) precursor. uva.es This precursor is then converted to the final polyimide through either chemical imidization using agents like acetic anhydride (B1165640) and pyridine (B92270), or by thermal treatment at elevated temperatures. uva.esnasa.gov This two-step process allows for easier processing of the polymer in its soluble precursor stage.

Polyamides are often synthesized via the Yamazaki–Higashi polycondensation method. mdpi.comkaist.ac.kr This technique allows for the direct polycondensation of a diamine with various dicarboxylic acid monomers at room temperature using a condensing agent, such as a mixture of pyridine and triphenyl phosphite (B83602).

Poly(amide-imide)s (PAIs) , which combine the features of both polyamides and polyimides, can also be synthesized. nih.gov For instance, a diamide-diamine monomer containing biphenyl (B1667301) units with -CF3 groups can be copolymerized with TFMB and a dianhydride like pyromellitic dianhydride (PMDA). nih.govkaist.ac.kr This allows for the creation of copolymers with a controlled ratio of amide to imide linkages, tailoring the final properties of the material. nih.gov

Influence of Trifluoromethyl Groups on Polymer Morphology and Properties

The introduction of trifluoromethyl (-CF3) groups from the 3,3'-bis(trifluoromethyl)-1,1'-biphenyl moiety into the polymer backbone has a profound impact on the material's properties.

Polymer Morphology and Chain Packing: The bulky, non-planar structure of the -CF3 groups and the twisted biphenyl unit disrupts the regular, tight packing of polymer chains. researchgate.netrsc.orgnih.gov This disruption hinders the formation of charge-transfer complexes (CTCs) between chains and increases the fractional free volume (FFV) within the polymer matrix. rsc.orgresearchgate.net Consequently, these polymers typically exhibit an amorphous morphology. mdpi.com

Solubility: A significant advantage conferred by the -CF3 groups is enhanced solubility. The reduced intermolecular interactions and disrupted chain packing make these fluorinated polyimides and polyamides soluble in a variety of common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), chloroform, and tetrahydrofuran (B95107) (THF), even at room temperature. researchgate.netmdpi.comnih.govrsc.org This excellent solubility facilitates easier processing and film formation via solution-casting. researchgate.netmdpi.com

Thermal Stability: Despite the disruption in chain packing, these polymers maintain the high thermal stability characteristic of aromatic polyimides and polyamides. They exhibit high glass transition temperatures (Tg), often in the range of 345–366°C for polyimides. researchgate.net The 5% weight loss temperatures (Td5), a measure of thermal decomposition, are consistently high, frequently exceeding 500°C in both nitrogen and air atmospheres. researchgate.netresearchgate.net

Other Key Properties:

Low Dielectric Constant: The increased free volume and the low polarizability of the C-F bond contribute to a significant reduction in the dielectric constant of the material, which is a critical requirement for microelectronics. rsc.orgresearchgate.net

Hydrophobicity: The high fluorine content imparts hydrophobic characteristics to the polymers, leading to low moisture absorption. rsc.orgresearchgate.net

The table below summarizes the properties of various polyimides derived from 3,3'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl (TFMB) and different dianhydrides.

| Polymer (Dianhydride) | Tensile Strength (MPa) | Tg (°C) | Td5 (°C, N2) |

| PMDA | 145 | 366 | 605 |

| BPDA | 115 | 364 | 599 |

| BTDA | 129 | 358 | 594 |

| ODPA | 92 | 345 | 586 |

| 6FDA | 114 | 351 | 535 |

| Data sourced from multiple studies. researchgate.net |

Application in Flexible Electronics

The combination of excellent solubility, high thermal stability, and superior electrical insulating properties makes fluorinated polyimides derived from TFMB highly suitable for the field of flexible electronics. researchgate.netopenresearchlibrary.org Their processability allows them to be cast into flexible and tough films, which are essential components in next-generation electronic devices. researchgate.net

One key application is as a gate insulator material in flexible organic transistors. rsc.org The fluorinated PI films provide smooth surfaces and appropriate surface energy for the deposition of organic semiconductors. rsc.org Their insulating nature and the fluorine-rich surface can enhance the performance and electrical stability of the transistors. rsc.org Furthermore, the mechanical robustness and flexibility of these polyimide films make them ideal substrates for flexible circuits, capable of withstanding numerous bending cycles without compromising electrical performance. optica.org

Polymeric Optical Films: Optical Transparency and Thermal Resistance

Polymers derived from trifluoromethylated biphenyls are prime candidates for advanced optical applications due to their exceptional optical transparency and high thermal resistance.

Optical Transparency: The incorporation of bulky -CF3 groups effectively suppresses the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are responsible for the coloration in conventional aromatic polyimides. nih.gov This results in polymers that can be cast into highly transparent and colorless films. mdpi.com These films exhibit low UV-vis absorption cut-off wavelengths, often in the range of 354–398 nm, and high transparency (up to 90%) in the visible spectrum. researchgate.netopenresearchlibrary.org

Thermal Resistance: The inherent high thermal stability of the polyimide and polyamide backbone ensures that these optical films can withstand high processing temperatures and are suitable for use in devices that operate under elevated temperatures. optica.orgdtic.mil For instance, flexible-film optical waveguides fabricated from these fluorinated polyimides maintain a low optical loss of 0.3 dB/cm even after being heated at 420°C for one hour. optica.org This combination of optical clarity and heat resistance makes them valuable for applications such as flexible displays, optical waveguides, and other optoelectronic components. optica.orgnih.govtitech.ac.jp

Functional Membranes for Gas Separation

Aromatic polyimides are considered excellent candidates for gas separation membranes due to their good thermal and chemical stability, along with their intrinsic separation capabilities. researchgate.netkfupm.edu.sa The design of polyimides containing the this compound structure is a key strategy for enhancing gas separation performance. uva.esresearchgate.net

Design and Synthesis of Biphenyl-Based Polymeric Membranes

The primary goal in designing these membranes is to create polymers with high free volume and chain rigidity, which simultaneously increases gas permeability and selectivity. uva.es The introduction of the this compound moiety into the polyimide backbone serves several purposes:

The bulky -CF3 groups restrict the rotation around the chemical bonds, further stiffening the structure. uva.es

This combination of features hinders efficient chain packing, which increases the fractional free volume and, consequently, the gas permeability. uva.esnih.gov

These polyimide membranes are typically synthesized via a two-step polycondensation reaction, allowing for the formation of a poly(amic acid) solution that is then cast into a film and thermally or chemically imidized. uva.esnih.gov A common choice for a comonomer is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), as the hexafluoropropylidene group also contributes to improved processability and good transport properties. uva.es By carefully selecting the diamine and dianhydride monomers, the final properties of the membrane, such as gas permeability and selectivity, can be precisely tuned. mdpi.comresearchgate.net

The table below shows the gas permeability of a polyimide membrane synthesized from 6FDA and a diamine containing a trifluoromethyl-substituted biphenyl unit.

| Gas | Permeability (Barrer) |

| He | 190 |

| H2 | 300 |

| O2 | 66 |

| N2 | 16 |

| CH4 | 13 |

| CO2 | 250 |

| 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is for a 6FDA-4MeBFAPB polyimide. uva.es |

Permeation Studies with Pure Gases and Real Gas Mixtures

The incorporation of this compound moieties into polymer backbones, particularly in polyimides, has been investigated for gas separation applications. The presence of trifluoromethyl (CF3) groups in the meta-position on the biphenyl unit serves to increase the fractional free volume (FFV) and introduce rigidity into the polymer chains. csic.esuva.es This structural modification hinders efficient chain packing, which can enhance gas permeability. uva.esmdpi.com

Research on aromatic polyimides synthesized from diamines containing the 3,3'-bis(trifluoromethyl)biphenyl unit and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) has demonstrated the effect of these structural features on gas transport properties. csic.es For instance, polyimides derived from 6FDA and specific diamines containing the trifluoromethylated biphenyl core have been tested for their permeability to various gases. The bulky CF3 groups can restrict rotation, which is expected to improve permeability without a significant loss in selectivity. uva.es

Studies on fluorinated poly(ether imide)s derived from a diamine monomer incorporating a 4,9-bis-[4-(4'-amino-3-trifluoromethyl-biphenyl-4-yloxy)-phenyl]-2-phenyl-benzo[f]-isoindole-1,3-dione structure have shown varied permeability based on the dianhydride used. When reacted with 6FDA, the resulting polymer exhibited the highest permeability coefficients for all tested gases, including CO2 and O2. In contrast, when reacted with 4,4'-oxydiphthalic anhydride (ODPA) or pyromellitic dianhydride (PMDA), the permeability was lower. The permeability is typically measured in Barrer, where 1 Barrer = 10⁻¹⁰ (cm³(STP)cm)/(cm²s·cmHg). uva.es

Mixed gas permeation studies are crucial for evaluating membrane performance under realistic conditions. For example, the performance of certain polyimides has been tested using a CO2/CH4 (50/50) mixture at elevated pressures. uva.es The introduction of fillers, such as ZIF-8, into a 6FDA-durene polyimide matrix has been shown to increase CO2 permeability significantly, from 1468 Barrer in the pure polymer to 2185 Barrer with a 30 wt.% ZIF-8 loading. researchgate.net Similarly, thin-film composite membranes made from 6FDA-Durene/6FDA-CARDO block co-polymers have been evaluated for sour gas separation, showing CO2 permeance of 122 GPU and H2S permeance of 220 GPU. d-nb.info

The following table presents gas permeability and ideal selectivity data for a representative polyimide containing the trifluoromethylated biphenyl moiety.

Table 1: Gas Permeability and Ideal Selectivity of a Polyimide Derived from 6FDA and a Diamine Monomer Containing a 3,3'-Trifluoromethyl-Biphenyl Unit

| Gas | Permeability (Barrer) | CO₂/Gas Selectivity | O₂/N₂ Selectivity |

|---|---|---|---|

| CO₂ | 71.3 | - | - |

| O₂ | 25.4 | 2.8 | 8.4 |

| N₂ | 3.0 | 23.8 | - |

| CH₄ | 1.9 | 37.2 | - |

Data sourced from studies on fluorinated poly(ether imide)s.

Gas Adsorption Characteristics

The gas adsorption behavior of polymers containing this compound is closely linked to their gas separation performance. The sorption properties determine how much gas can be taken up by the polymer matrix, which is the first step in the permeation process. A study of polyimides synthesized from 6FDA and diamines with trifluoromethylated biphenyl units included gas adsorption analysis to complement permeation data. uva.es

The adsorption of gases in these high-free-volume polymers often follows a dual-mode sorption model. uva.es This model accounts for gas dissolution in the dense polymer matrix (Henry's law) and adsorption into the microvoids or free volume elements within the polymer structure (Langmuir-type sorption). The presence of bulky and rigid CF3 groups on the biphenyl backbone creates and maintains these microvoids, enhancing the Langmuir-type adsorption capacity. uva.es

The chemical nature of the trifluoromethyl groups also influences adsorption. While the primary effect is the creation of free volume, the electronegativity of the fluorine atoms can lead to specific interactions with certain gas molecules. For instance, the adsorption of methylene (B1212753) blue on a covalent organic polymer was found to be most effective at a neutral pH, where electrostatic interactions are optimized. nih.gov While not a gas, this illustrates how surface chemistry, which is altered by functional groups like CF3, affects adsorption. In gas separation, the affinity of gases like CO2, which has a significant quadrupole moment, can be influenced by the polar nature of C-F bonds in the polymer matrix.

Organic Electronic Materials

The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable building block for organic electronic materials. The strong electron-withdrawing nature of CF3 groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a material. researchgate.net This tunability is critical for designing materials for specific electronic applications.

In the field of OLEDs, host materials are essential for creating an efficient emissive layer. noctiluca.euossila.com These materials form a matrix for light-emitting dopants and must possess key properties, including high triplet energy, good thermal stability, and balanced charge transport. noctiluca.euep2-bayreuth.de The this compound unit has been incorporated into host materials to achieve these characteristics.

The twisted structure of the biphenyl unit, especially when substituted at the 3 and 3' positions, can help to reduce intermolecular conjugation. ep2-bayreuth.de This separation is crucial for maintaining a high triplet energy in the host, which is necessary to prevent energy transfer from the dopant back to the host, a process that quenches emission, particularly for blue phosphorescent emitters. ep2-bayreuth.denih.gov For blue phosphorescent OLEDs, host materials require triplet energies in the range of 2.8 to 3.0 eV. ep2-bayreuth.de

Furthermore, introducing electron-transporting moieties like triazole onto a biphenyl core can create bipolar host materials that facilitate balanced transport of both holes and electrons. nih.gov A compound, 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which uses a biphenyl core, was shown to have balanced charge transport and a wide bandgap, making it a suitable universal host, especially for blue emitters. nih.gov This device achieved a maximum external quantum efficiency of 30.2%. nih.gov The incorporation of trifluoromethyl groups can further enhance the electron-transporting properties of such materials and improve their stability.

The this compound moiety is a promising building block for semiconductors used in Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org The performance of an OFET is evaluated by its charge carrier mobility, on/off current ratio, and operational stability. nih.gov The electron-withdrawing CF3 groups significantly influence these parameters.

By integrating the trifluoromethyl-substituted biphenyl (CF3-BP) unit as an electron acceptor into conjugated polymers, materials with ambipolar (both hole and electron transporting) characteristics can be developed. researchgate.netrsc.org The CF3 groups lower the LUMO energy level, facilitating electron injection and transport, while also lowering the HOMO level, which enhances the material's stability against oxidation in ambient conditions. researchgate.netrsc.org

A series of novel conjugated polymers were synthesized using 2,2'-bis(trifluoromethyl)biphenyl (B1304852) as an acceptor unit combined with various aromatic donors. rsc.org These polymers were amorphous and demonstrated well-balanced ambipolar charge mobilities. rsc.org An OFET based on the polymer PBPV-FLO exhibited the highest performance, with a hole mobility of 0.0152 cm² V⁻¹ s⁻¹ and an electron mobility of 0.0120 cm² V⁻¹ s⁻¹. rsc.org Notably, these devices showed excellent ambient stability, with performance remaining almost unchanged for up to 90 days without encapsulation, a quality attributed to the moisture resistance and oxidative stability provided by the trifluoromethyl groups. researchgate.netrsc.org

Table 2: OFET Performance of Conjugated Polymers Containing a 2,2'-Bis(trifluoromethyl)biphenyl Acceptor Unit

| Polymer | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|---|

| PBPV-TPA | 0.0031 | 0.0019 | 10³ - 10⁴ |

| PBPV-CBZ | 0.0078 | 0.0062 | 10⁴ - 10⁵ |

| PBPV-MEH | 0.0015 | 0.0009 | 10³ - 10⁴ |

| PBPV-FLO | 0.0152 | 0.0120 | 10⁴ - 10⁵ |

Data sourced from a study on amorphous OFETs. rsc.org

Advanced Optical Materials and Dual-State Emission

Molecular glasses are amorphous solids that lack the long-range order of crystalline materials. The non-planar, twisted conformation of the this compound molecule is conducive to the formation of stable molecular glasses because the twisted shape inhibits the regular packing required for crystallization. usask.ca This property is highly valuable for fabricating uniform, thin films for optical and electronic devices.

The development of materials exhibiting dual-state emission, where light is emitted from two different excited states, is an active area of research. rsc.org This phenomenon can be achieved in molecules where internal conversion between different excited states (e.g., a localized excited state and a charge-transfer state) is slow, allowing fluorescence to occur from both. rsc.org The electronic properties of the 3,3'-bis(trifluoromethyl)biphenyl unit can be exploited to design such systems. By coupling it with suitable donor and acceptor groups, it is possible to control the energies of different excited states.

For example, in some systems, thermally activated delayed fluorescence (TADF) can be observed, which arises from the up-conversion of triplet excitons to an emissive singlet state. rsc.org This process is highly dependent on a small energy gap between the lowest singlet and triplet states. The steric and electronic effects of the trifluoromethylated biphenyl core can be used to precisely tune this energy gap in newly designed molecules, leading to materials with tunable emission colors and enhanced efficiencies. researchgate.net

Room-Temperature Phosphorescence and Sensing Applications

Currently, there is a lack of specific research data available in the public domain detailing the room-temperature phosphorescence (RTP) properties and sensing applications of the isolated compound this compound.

While the broader class of halogenated and substituted biphenyls has been investigated for RTP and sensing, and derivatives of trifluoromethylated biphenyls are utilized in various material science applications, information focusing solely on the RTP and sensing capabilities of this compound itself is not present in the reviewed scientific literature. General principles suggest that the introduction of trifluoromethyl groups can influence the photophysical properties of aromatic systems by altering electron density and promoting intersystem crossing, which are prerequisites for phosphorescence. However, without specific experimental data on this compound, any discussion on its potential in these areas would be purely speculative.

Further research is required to determine if this compound exhibits significant room-temperature phosphorescence and to explore its potential utility in the development of chemical sensors.

Metal-Organic Framework (MOF) Ligands

There is no specific information available in the current scientific literature on the use of this compound as a primary organic ligand for the synthesis of Metal-Organic Frameworks (MOFs).

The design and synthesis of MOFs rely on the use of organic ligands that possess specific functional groups capable of coordinating with metal ions or clusters. Typically, these ligands are multidentate, featuring carboxylate, amine, or other coordinating moieties that can form robust and extended network structures.